4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-2-3-11-31-18-9-7-15(8-10-18)21(29)26-27-14-24-20-19(22(27)30)13-25-28(20)17-6-4-5-16(23)12-17/h4-10,12-14H,2-3,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLVDPNFQJERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS Number: 900008-35-7) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20ClN5O3
- Molecular Weight : 437.9 g/mol
- Structure : The compound features a butoxy group and a chlorophenyl moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific activities of this compound have been explored in various studies.
Antitumor Activity
Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, a study indicated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research shows that derivatives with similar structures exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by improving lipophilicity and membrane permeability.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases.
- Modulation of Signaling Pathways : They may interfere with signaling pathways like MAPK or PI3K/Akt that are crucial for cell survival and proliferation.
Case Studies
A selection of case studies highlights the biological activity of related compounds:
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl substituent is conserved across multiple analogs, suggesting its role in π-π stacking or hydrophobic interactions with target proteins .
- Thioxo () and imino () modifications introduce distinct electronic profiles, which may influence redox activity or metal-binding capacity.
Physicochemical Properties
- Molecular Weight : At ~488.92 Da, the target compound exceeds Lipinski’s rule of five threshold (500 Da), which may limit oral bioavailability compared to smaller analogs like (433.77 Da).
- Polar Surface Area (PSA): The benzamide and pyrazolo-pyrimidinone moieties contribute to a moderate PSA (~100 Ų), suggesting balanced permeability and solubility.
- LogP : The butoxy group likely increases logP (>3.5), contrasting with sulfonamide-containing analogs (e.g., , logP ~2.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
